molecular formula C23H20ClN3O2 B2391997 2-chloro-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]pyridine-4-carboxamide CAS No. 1030736-60-7

2-chloro-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]pyridine-4-carboxamide

Cat. No. B2391997
CAS RN: 1030736-60-7
M. Wt: 405.88
InChI Key: FULUWTOEBUOYAS-UHFFFAOYSA-N
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Description

Indole derivatives are significant in the field of medicinal chemistry due to their wide range of biological activities . The compound you’re asking about is a complex indole derivative, containing an indole moiety (1H-indol-3-yl), a pyridine moiety (pyridine-4-carboxamide), and a methoxyphenyl group (4-methoxyphenyl).


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings (indole and pyridine) and various substituents. The exact structure would need to be determined using techniques such as nuclear magnetic resonance (NMR), UV, IR, and mass spectral data .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich indole ring and the various substituents. Indoles are known to undergo electrophilic substitution reactions, especially at the C3 position .

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Indole derivatives are known to have a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects .

Future Directions

Future research could focus on exploring the biological activities of this compound and optimizing its synthesis process. Given the wide range of activities associated with indole derivatives, this compound could have potential applications in medicinal chemistry .

properties

IUPAC Name

2-chloro-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O2/c1-29-17-8-6-15(7-9-17)19(20-14-26-21-5-3-2-4-18(20)21)13-27-23(28)16-10-11-25-22(24)12-16/h2-12,14,19,26H,13H2,1H3,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FULUWTOEBUOYAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CNC(=O)C2=CC(=NC=C2)Cl)C3=CNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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